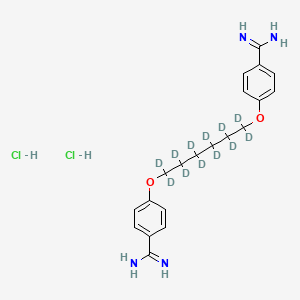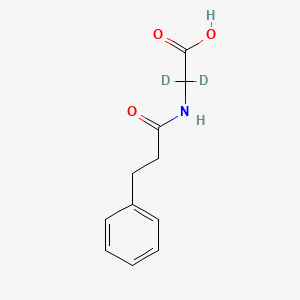
N-(3-Phenylpropionyl)glycine-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Phenylpropionyl)glycine-d2 is a deuterated derivative of N-(3-Phenylpropionyl)glycine. This compound is often used in scientific research due to its unique properties, including its stability and isotopic labeling, which makes it useful in various analytical and biochemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Phenylpropionyl)glycine-d2 typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-Phenylpropionic acid and glycine-d2.
Activation of 3-Phenylpropionic Acid: The 3-Phenylpropionic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The activated 3-Phenylpropionic acid is then reacted with glycine-d2 in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to form this compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-Phenylpropionyl)glycine-d2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-(3-Phenylpropionyl)glycine-d2 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for quantitative analysis.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in clinical studies.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-Phenylpropionyl)glycine-d2 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or transport proteins.
Pathways Involved: It can influence metabolic pathways, signal transduction pathways, or gene expression.
Vergleich Mit ähnlichen Verbindungen
N-(3-Phenylpropionyl)glycine: The non-deuterated version of the compound.
N-(3-Phenylpropionyl)alanine: A similar compound with alanine instead of glycine.
N-(3-Phenylpropionyl)valine: Another similar compound with valine instead of glycine.
Uniqueness: N-(3-Phenylpropionyl)glycine-d2 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements in research applications.
Eigenschaften
Molekularformel |
C11H13NO3 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
2,2-dideuterio-2-(3-phenylpropanoylamino)acetic acid |
InChI |
InChI=1S/C11H13NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15)/i8D2 |
InChI-Schlüssel |
YEIQSAXUPKPPBN-MGVXTIMCSA-N |
Isomerische SMILES |
[2H]C([2H])(C(=O)O)NC(=O)CCC1=CC=CC=C1 |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


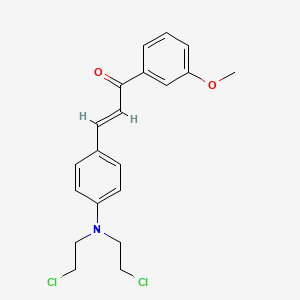
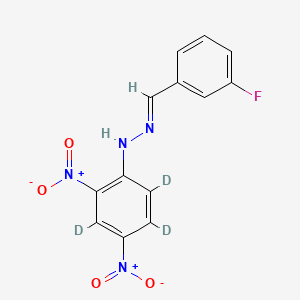
![2-[[2-[4-[(3-fluorobenzoyl)amino]anilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]-N-methylthiophene-3-carboxamide](/img/structure/B12412754.png)
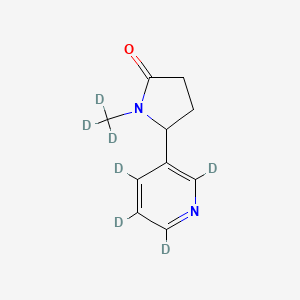
![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12412765.png)

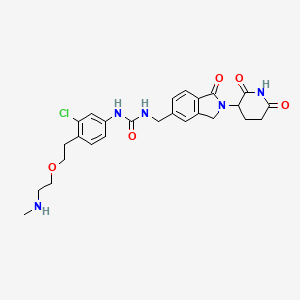
![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-N-(trideuteriomethyl)benzamide](/img/structure/B12412782.png)

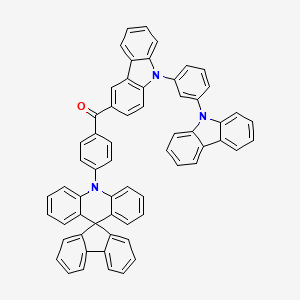
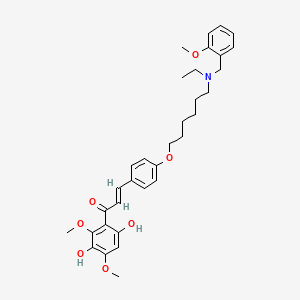
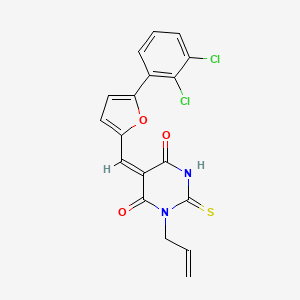
![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12412822.png)
